[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine
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Overview
Description
[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine typically involves multi-step organic synthesis. The process may include:
Protection and Deprotection Steps: Protecting groups are used to shield reactive sites during intermediate steps.
Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds using reagents such as palladium catalysts.
Purification: Techniques like chromatography and recrystallization to isolate the desired product.
Industrial Production Methods
Industrial production may involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This includes:
Batch Processing: Sequential addition of reagents in a controlled environment.
Continuous Flow Chemistry: Using continuous reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like chromium trioxide.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its potential therapeutic effects.
Industry: Use in the production of pharmaceuticals or other chemical products.
Mechanism of Action
The mechanism of action involves the interaction of [(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine with specific molecular targets. This may include binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects.
Comparison with Similar Compounds
Similar Compounds
[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine: shares similarities with other nucleoside analogs and phosphonium compounds.
Properties
Molecular Formula |
C41H52N6O9P+ |
---|---|
Molecular Weight |
803.9 g/mol |
IUPAC Name |
[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine |
InChI |
InChI=1S/C35H36N5O9P.C6H15N/c1-21(2)32(41)38-34-37-31-30(33(42)39-34)36-20-40(31)29-18-27(49-50(43)44)28(48-29)19-47-35(22-8-6-5-7-9-22,23-10-14-25(45-3)15-11-23)24-12-16-26(46-4)17-13-24;1-4-7(5-2)6-3/h5-17,20-21,27-29H,18-19H2,1-4H3,(H2-,37,38,39,41,42,43,44);4-6H2,1-3H3/p+1/t27-,28-,29-;/m1./s1 |
InChI Key |
GFPJIIBTDSCTHG-UGGWQHQUSA-O |
Isomeric SMILES |
CCN(CC)CC.CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[P+](=O)O |
Canonical SMILES |
CCN(CC)CC.CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O[P+](=O)O |
Origin of Product |
United States |
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